2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid” is a chemical compound with the molecular formula C11H16N2O3 . It is an impurity of Fimasartan , a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Key: OAMDXZTUOHORAO-UHFFFAOYSA-N . The canonical SMILES representation is: CCCCC1=NC(=C(C(=O)N1)CC(=O)N©C)C .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.26 . It is recommended to be stored sealed in a dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
The compound is a Fimasartan impurity, where Fimasartan is a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure. This suggests that the compound may have potential applications in cardiovascular research, particularly in the development of new treatments for these conditions .
Pharmaceutical Applications
Dihydropyrimidin-2(1H)-ones/thiones (DHPMs), which are related to the compound, are known for their excellent biological activities and have been widely utilized in pharmaceutical applications. The compound could be involved in the synthesis of DHPM derivatives that have potential therapeutic uses .
Synthetic Methods
Recent developments in synthetic methods for DHPMs have been reported using various catalysts such as Lewis acids and silica-supported solid acids. The compound could serve as a reagent or catalyst in these synthetic processes, contributing to the preparation of DHPM derivatives under solvent-free conditions .
Wirkmechanismus
Target of Action
The primary target of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance. By antagonizing this receptor, the compound can effectively treat conditions like hypertension and heart failure .
Mode of Action
As a non-peptide angiotensin II receptor antagonist, this compound binds to the angiotensin II receptor and prevents the binding of angiotensin II, a potent vasoconstrictor . This action results in vasodilation, which helps to lower blood pressure and reduce the workload on the heart .
Biochemical Pathways
The compound’s action on the angiotensin II receptor disrupts the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation and fluid balance . By blocking the effects of angiotensin II, the compound reduces vasoconstriction and decreases the release of aldosterone, a hormone that promotes sodium and water retention . These effects collectively lead to a decrease in blood pressure.
Pharmacokinetics
They are also excreted via both the biliary and renal routes .
Result of Action
The molecular and cellular effects of the compound’s action include reduced vasoconstriction, decreased aldosterone-mediated sodium and water retention, and overall lowered blood pressure . These effects can help manage conditions like hypertension and heart failure .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves the condensation of 2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde", "ethyl acetoacetate", "sodium hydroxide", "water", "hydrochloric acid", "sodium chloride", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)ethyl acetoacetate.", "Step 2: Hydrolysis of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)ethyl acetoacetate with hydrochloric acid and water to form 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid.", "Step 3: Decarboxylation of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid with sodium hydroxide in the presence of sodium chloride and diethyl ether to form the final product, 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid." ] } | |
CAS-Nummer |
1315478-16-0 |
Produktname |
2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
224.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.